Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGZLCIODBNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with an aldehyde under acidic conditions to form the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate serves as a scaffold in the development of pharmaceuticals targeting neurological disorders and inflammation. Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways and exhibit promising antitubercular properties due to their ability to release nitric oxide.
Case Study: Antitubercular Activity
A study demonstrated that certain analogs of this compound displayed significant antibacterial activity against Mycobacterium tuberculosis. The mechanism involved the modulation of nitric oxide levels, which is crucial for combating bacterial infections.
Biological Research Applications
Biochemical Probes
In biological studies, this compound is utilized as a probe for investigating enzyme activity and protein interactions. Its ability to bind to specific molecular targets allows researchers to study complex biochemical processes.
Case Study: Enzyme Inhibition
Research has shown that derivatives can effectively inhibit enzymes such as InhA involved in fatty acid biosynthesis. This inhibition has implications for developing treatments for metabolic disorders.
Materials Science Applications
Organic Electronics
this compound is explored in materials science for its potential use in organic electronics. Its unique electronic properties make it a suitable candidate for developing novel materials with enhanced performance in electronic devices.
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development | Effective against Mycobacterium tuberculosis |
| Biological Research | Probe for enzyme activity | Inhibits fatty acid biosynthesis enzymes |
| Materials Science | Building block for organic electronics | Promising electronic properties |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves cyclization reactions using precursors like ethyl 2-aminopyrazine-3-carboxylate. The compound can undergo various chemical reactions including oxidation and reduction:
- Oxidation: Using potassium permanganate or hydrogen peroxide.
- Reduction: Employing sodium borohydride or lithium aluminum hydride.
These reactions allow for the modification of the compound's structure to enhance its biological activity and material properties.
Mechanism of Action
The mechanism of action of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Positional Isomers: Ethyl 1-Carboxylate vs. 3-Carboxylate Derivatives
- Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride ():
- The carboxylate group at position 1 alters the electron density distribution compared to the 3-carboxylate isomer.
- The dihydrochloride salt form enhances aqueous solubility, critical for bioavailability in drug formulations.
- Synthetic accessibility may differ due to regioselective challenges during cyclization .
Core Heterocycle Variations
Substituent Effects
Physicochemical Properties
Biological Activity
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate (CAS Number: 951627-01-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The compound contains an imidazo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Research indicates that compounds within the imidazo[1,5-a]pyrazine class can exhibit various mechanisms of action:
- Inhibition of Enzymatic Pathways : Some studies have shown that derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may affect the fatty acid biosynthesis pathway by targeting enzymes like InhA .
- Nitric Oxide Release : Certain analogs have been shown to release nitric oxide (NO- ), which plays a crucial role in their antibacterial activity. This mechanism has been particularly noted in compounds exhibiting antitubercular properties .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Research has established MIC values for related compounds in the range of nanomolar concentrations against Mycobacterium tuberculosis and other pathogens. For example, a related compound showed an MIC of 150 nM against certain resistant strains .
Cytotoxicity
Cytotoxicity assays reveal that while these compounds are effective against bacteria, they must also be evaluated for toxicity towards human cell lines. The concentration required to inhibit Vero cell growth (CC₅₀) was reported at 9.6 μM for some derivatives . This suggests a favorable therapeutic index.
Case Studies
- Antitubercular Activity : A study focused on the optimization of imidazo[1,5-a]pyrazine derivatives highlighted their potential as next-generation antitubercular agents. The research emphasized the importance of structural modifications to enhance solubility and efficacy against resistant strains of Mycobacterium tuberculosis .
- Orexin Receptor Antagonism : Other derivatives of imidazo[1,5-a]pyrazine have been investigated for their role as orexin receptor antagonists. These compounds have shown promise in modulating sleep disorders and stress-related syndromes by affecting neuropeptide signaling pathways .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
